Chemical structure and properties of 3-(Benzylsulfanyl)-5-bromopyridine
Chemical structure and properties of 3-(Benzylsulfanyl)-5-bromopyridine
Modular Scaffold Design for Medicinal Chemistry & Fragment-Based Discovery
Executive Summary
3-(Benzylsulfanyl)-5-bromopyridine (CAS: 1227584-25-3) represents a high-value "bifunctional" intermediate in modern drug discovery. Unlike standard pyridine building blocks, this scaffold offers orthogonal reactivity : a reactive electrophilic handle (C-Br) and a latent nucleophilic handle (S-Bn) protected as a benzyl thioether.
This guide details the physicochemical profile, optimized synthetic routes, and strategic applications of this molecule. It is designed for medicinal chemists requiring a robust protocol for diversifying the 3,5-pyridine vector—a substitution pattern critical for kinase inhibitors (e.g., JAK/STAT pathways) and PROTAC linker design.
Structural Anatomy & Physicochemical Profile
The 3,5-disubstitution pattern is "meta-like," rendering the pyridine ring electron-deficient but less susceptible to nucleophilic attack compared to the 2- or 4-positions. The benzyl group serves as a lipophilic protecting group for the sulfur, which can be unmasked late-stage.
Table 1: Physicochemical Specifications
| Property | Value / Description | Relevance |
| IUPAC Name | 3-(Benzylsulfanyl)-5-bromopyridine | Standard Nomenclature |
| CAS Number | 1227584-25-3 | Identity Verification |
| Molecular Formula | C₁₂H₁₀BrNS | Stoichiometry |
| Molecular Weight | 280.18 g/mol | Fragment Screening (Rule of 3 compliant) |
| CLogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to benzyl group; lowers upon deprotection |
| H-Bond Acceptors | 2 (Pyridine N, Thioether S) | Kinase hinge binding potential |
| Electronic State | Electron-deficient aromatic core | Facilitates Pd-catalyzed cross-coupling at C-Br |
Synthetic Routes & Process Optimization
The synthesis of 3-(Benzylsulfanyl)-5-bromopyridine presents a regioselectivity challenge if starting from asymmetric precursors. However, the most robust industrial route utilizes the symmetry of 3,5-dibromopyridine .
Primary Route: Pd-Catalyzed C-S Cross-Coupling
Nucleophilic aromatic substitution (
Mechanism & Logic:
-
Starting Material: 3,5-Dibromopyridine (Symmetric).
-
Reagent: Benzyl mercaptan (BnSH).
-
Catalyst System: Pd₂/Xantphos is preferred over monodentate phosphines to prevent catalyst poisoning by the sulfur atom.
-
Selectivity: Statistical mono-substitution is achieved by controlling stoichiometry (1.0 equiv of thiol) and monitoring conversion.
Visualization of Synthetic Workflow
The following diagram outlines the synthesis and the subsequent divergent pathways available to the chemist.
Figure 1: Synthetic workflow for 3-(Benzylsulfanyl)-5-bromopyridine and its divergent applications in medicinal chemistry.
Experimental Protocol: Pd-Catalyzed Synthesis
Safety Note: Benzyl mercaptan possesses a potent, repulsive odor. All operations must be performed in a well-ventilated fume hood. Glassware should be quenched with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols.
Materials:
-
3,5-Dibromopyridine (1.0 equiv)
-
Benzyl mercaptan (1.05 equiv)
- (2.5 mol%)
-
Xantphos (5.0 mol%)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under Argon stream, charge a reaction vial with
and Xantphos. Add 1,4-dioxane and stir at RT for 10 minutes until the solution turns a clear dark orange/red (active Pd-ligand complex formation). -
Substrate Addition: Add 3,5-dibromopyridine and DIPEA to the catalyst mixture.
-
Thiol Addition: Add benzyl mercaptan dropwise. Note: Adding thiol last prevents rapid saturation of Pd sites before the cycle begins.
-
Reaction: Seal the vessel and heat to 100°C for 4–6 hours. Monitor by LC-MS.
-
Checkpoint: Look for the disappearance of starting material (MW 236) and appearance of product (MW 280). Avoid prolonged heating to prevent bis-substitution (MW 323).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with saturated
and brine. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a viscous oil or low-melting solid.
Chemoselectivity & Applications
The utility of this scaffold lies in the ability to react the Bromine and Sulfur atoms independently.
The Bromine Handle (C-5)
The C-Br bond is activated for cross-coupling.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl kinase inhibitors.
-
Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).
-
Sonogashira: Introduction of alkynes for "click" chemistry handles.
The Sulfur Handle (C-3)
The benzyl group is robust under basic Pd-coupling conditions but can be removed when required.
-
Deprotection:
in toluene or (Birch conditions) cleaves the S-Bn bond to yield the 3-mercaptopyridine . -
Utility: The free thiol is a "soft" nucleophile, ideal for:
-
Synthesizing thioether-linked PROTACs.
-
Forming disulfide bridges in macrocycles.
-
Nucleophilic attack on alkyl halides to tune lipophilicity.
-
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity map demonstrating the independent functionalization of the C-5 and C-3 positions.
Medicinal Chemistry Context
Bioisosterism
The 3-(benzylsulfanyl) moiety is often used as a lipophilic bulk tolerance probe. In later optimization stages, the sulfur can be replaced by Oxygen (ether) or NH (amine) to modulate H-bond donor/acceptor profiles, but the Sulfur analog is preferred early-on for its ease of synthesis via the method described above.
Case Study Relevance
This scaffold is structurally analogous to intermediates used in the synthesis of Rigosertib (a styryl benzyl sulfone) and various JAK inhibitors where the 3,5-pyridine core mimics the pyrimidine ring of ATP.
References
-
Pd-Catalyzed C-S Coupling (General Methodology)
- Fernández-Rodríguez, M. A., et al. (2006). "Highly Efficient and Versatile Synthesis of Diaryl Sulfides and Aryl Alkyl Sulfides Catalyzed by Pd2(dba)3/Xantphos." Journal of the American Chemical Society.
-
Pyridine Functionalization
- Schlosser, M., et al. (2005). "Site-Selective Functionalization of Halopyridines." Current Organic Chemistry.
-
Deprotection of Benzyl Thioethers
- Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.
-
Medicinal Chemistry of 3,5-Disubstituted Pyridines
- BenchChem Application Note: "5-Bromopyrimidine and Pyridine Scaffolds in Kinase Inhibitor Design."
-
(General Reference for scaffold utility).
